
2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile is a chemical compound with the molecular formula C12H8Br2N2O and a molecular weight of 356.01 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with bromine and methoxy groups, as well as an acetonitrile group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .
Applications De Recherche Scientifique
2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile include other quinoline derivatives with different substituents, such as:
- 2-(3,8-Dichloro-5-methoxyquinolin-6-yl)acetonitrile
- 2-(3,8-Difluoro-5-methoxyquinolin-6-yl)acetonitrile
- 2-(3,8-Dimethyl-5-methoxyquinolin-6-yl)acetonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H8Br2N2O |
|---|---|
Poids moléculaire |
356.01 g/mol |
Nom IUPAC |
2-(3,8-dibromo-5-methoxyquinolin-6-yl)acetonitrile |
InChI |
InChI=1S/C12H8Br2N2O/c1-17-12-7(2-3-15)4-10(14)11-9(12)5-8(13)6-16-11/h4-6H,2H2,1H3 |
Clé InChI |
LFMLUPHFVQMEPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(C=NC2=C(C=C1CC#N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



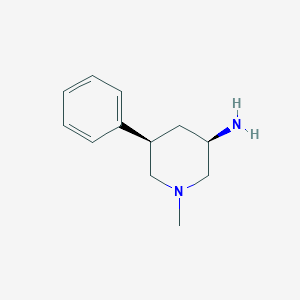
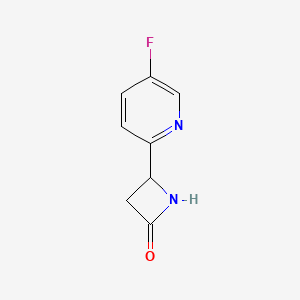
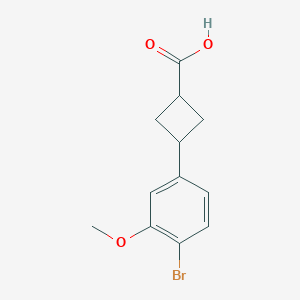
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
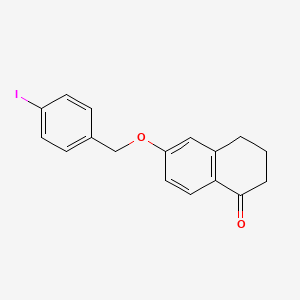
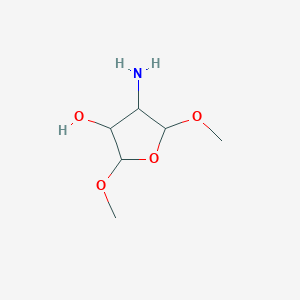
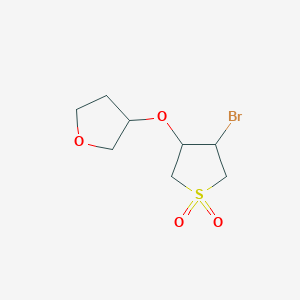
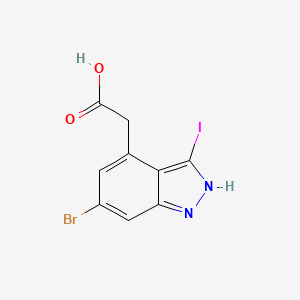
amine](/img/structure/B13085064.png)
![2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13085078.png)
![4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B13085080.png)
![methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate](/img/structure/B13085083.png)
![(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13085086.png)
